molecular formula C6H3BrClN3 B2679871 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine CAS No. 1427852-06-9

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B2679871
CAS RN: 1427852-06-9
M. Wt: 232.47
InChI Key: FPJNKKHOUBZUNQ-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are a family of compounds that, owing to their biological activity, have many pharmaceutical applications .


Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved by multi-step reactions under microwave irradiation conditions . The process involves the use of 2,3-dichloropyridine and hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be characterized by various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction .


Chemical Reactions Analysis

Triazolopyridines can undergo a variety of chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Heterocyclic Chemistry and Optical Sensors

3-Bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine is part of a class of compounds that are pivotal in the synthesis of optical sensors. Compounds containing heteroatoms like nitrogen, which is a characteristic of triazolopyridines, are extensively utilized for creating optical sensors due to their ability to recognize and bind to specific molecules. This recognition is crucial in developing sensors for biological applications, showcasing the compound's utility beyond mere structural significance to functional applicability in sensing technologies (Jindal & Kaur, 2021).

Medicinal Chemistry and Drug Design

In medicinal chemistry, triazolopyridines, including derivatives like 3-Bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine, have been identified as key scaffolds in the design of kinase inhibitors, a class of drugs that can modulate kinase activity, pivotal in various diseases, including cancers. The versatility of the triazolopyridine core in interacting with different kinases through multiple binding modes makes it an essential scaffold in the discovery of new therapeutic agents (Wenglowsky, 2013).

Organic Synthesis and Catalysis

The synthesis and functionalization of heterocyclic compounds, including triazolopyridines, are areas of intense research due to their relevance in organic chemistry and potential applications in drug development and material science. These compounds serve as building blocks for synthesizing complex molecules with diverse biological activities. Their role in catalysis, particularly in reactions involving metal complexes, highlights their importance in developing new synthetic methodologies that are more efficient and environmentally friendly (Li et al., 2019).

properties

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNKKHOUBZUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine

CAS RN

1427852-06-9
Record name 3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
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